
Boc-D-Selenomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect the amino group during chemical reactions. Selenomethionine is known for its role in biological systems, particularly in antioxidant defense mechanisms and protein synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Selenomethionine typically involves the protection of the amino group of D-selenomethionine with a Boc group. This can be achieved through the reaction of D-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Selenomethionine can undergo various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The Boc group can be removed under acidic conditions to yield D-selenomethionine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide form of the compound.
Deprotection: D-selenomethionine.
Applications De Recherche Scientifique
Boc-D-Selenomethionine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of selenium-containing peptides and proteins.
Biology: Studied for its role in antioxidant defense mechanisms and its incorporation into selenoproteins.
Medicine: Investigated for its potential therapeutic effects, including cancer prevention and treatment.
Industry: Utilized in the production of selenium-enriched supplements and functional foods.
Mécanisme D'action
Boc-D-Selenomethionine exerts its effects primarily through its incorporation into selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The selenium atom in the compound can participate in redox reactions, helping to neutralize reactive oxygen species (ROS) and regenerate other antioxidants like glutathione. This mechanism is vital for protecting cells from oxidative damage and maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: The unprotected form of Boc-D-Selenomethionine, commonly used in dietary supplements.
Sodium Selenite: An inorganic form of selenium used in supplements and animal feed.
Se-methylselenocysteine: Another organic selenium compound with potential anticancer properties.
Uniqueness
This compound is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications in synthetic chemistry. This makes it a valuable intermediate in the synthesis of more complex selenium-containing molecules.
Propriétés
Formule moléculaire |
C10H19NO4Se |
|---|---|
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Clé InChI |
QJDWZRHRGRTJOH-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC[Se]C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


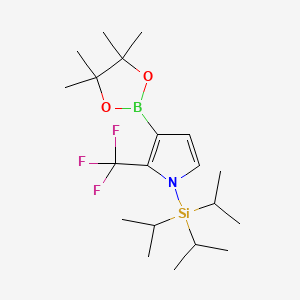
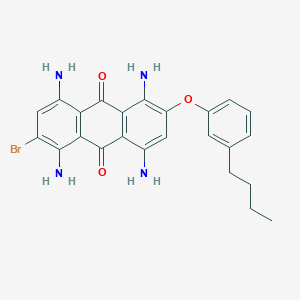
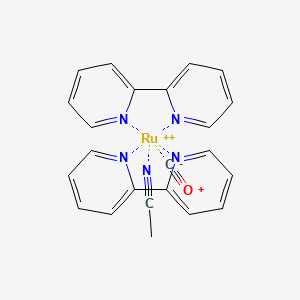
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
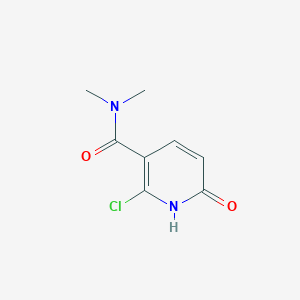
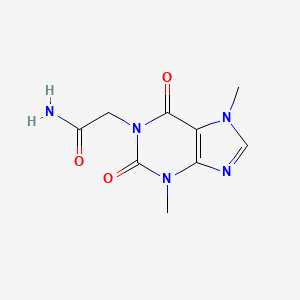
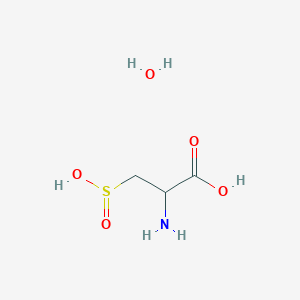
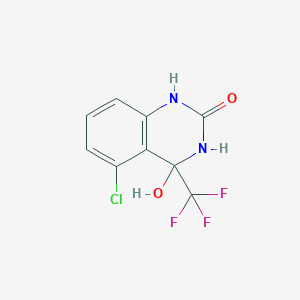
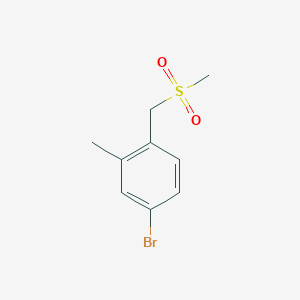
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
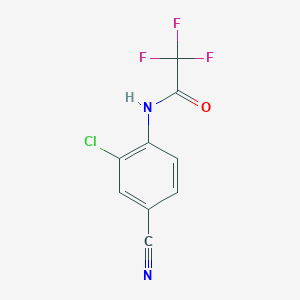
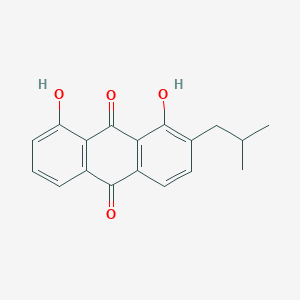

![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
